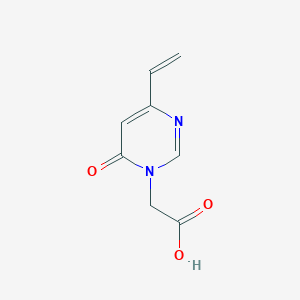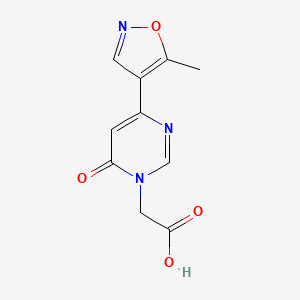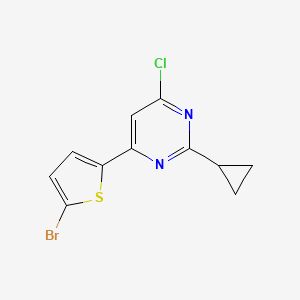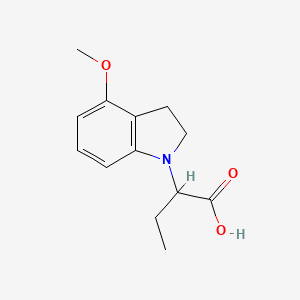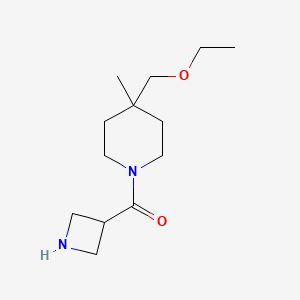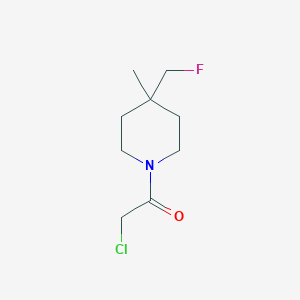
5-(2,2,2-Trifluoroethyl)thiophene-3-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-(2,2,2-Trifluoroethyl)thiophene-3-carbaldehyde, often involves heterocyclization of various substrates . A specific synthesis method for a similar compound, 3-((2,2,2- trifluoroethyl)thio)aniline, involves a reaction between 3-aminobenzenethiol and 2,2,2-trifluoroethyl 4- methylbenzenesulfonate .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a trifluoroethyl group and a carbaldehyde group. Thiophene is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Applications De Recherche Scientifique
Thiophene Derivatives in Organic Synthesis and Material Science
Thiophene derivatives, including compounds similar to "5-(2,2,2-Trifluoroethyl)thiophene-3-carbaldehyde," are widely used in organic synthesis due to their valuable bioactivities and electronic properties. They have found applications in medicinal chemistry, including roles as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive agents. Some thiophene derivatives are constituents of commercially available drugs, highlighting their pharmaceutical significance (D. Xuan, 2020). Furthermore, the electronic properties of thiophenes make them suitable for applications in organic materials, such as in the development of organic semiconductors for field-effect transistors, solar cells, and light-emitting diodes. The ease of synthesis and unique reaction selectivity of thiophene derivatives underscore their importance in materials chemistry, particularly in the creation of novel molecular architectures for photonics and electronics (David Gendron, G. Vamvounis, 2015).
Pharmacological Applications
In the pharmacological domain, thiophene scaffolds, such as that potentially offered by "this compound," are recognized for their potential central nervous system (CNS) activities. Thiophene-based compounds have been explored for various CNS-related effects, including anticonvulsant, acetylcholinesterase inhibitory, and antidepressant activities. The versatility of the thiophene nucleus as a core structure in drug development indicates its potential for creating novel therapeutic agents with optimized pharmacological profiles (A. Deep et al., 2016).
Mécanisme D'action
Thiophene Derivatives
Thiophene is a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Biological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Synthesis
The synthesis of thiophene derivatives often involves condensation reactions, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Analyse Biochimique
Biochemical Properties
5-(2,2,2-Trifluoroethyl)thiophene-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further participate in biochemical pathways. Additionally, this compound can bind to proteins through its aldehyde group, forming Schiff bases that can alter protein function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In certain cell lines, this compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For instance, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with biomolecules, particularly proteins and nucleic acids. The aldehyde group of this compound can react with amino groups in proteins, leading to the formation of Schiff bases. This covalent modification can result in enzyme inhibition or activation, depending on the specific protein target. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical properties without significant adverse effects. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. These dose-dependent effects highlight the importance of careful dosage selection in experimental studies to avoid confounding results.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, potentially affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its biological effects and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of this compound to specific organelles can be influenced by post-translational modifications and targeting signals. For example, the presence of a mitochondrial targeting sequence can direct this compound to the mitochondria, where it may exert effects on mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
5-(2,2,2-trifluoroethyl)thiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)2-6-1-5(3-11)4-12-6/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIKBHSOWGLIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



